molecular formula C19H16F3N3O3 B2545645 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448122-72-2

2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2545645
CAS No.: 1448122-72-2
M. Wt: 391.35
InChI Key: FEILORZLDAMYLO-UHFFFAOYSA-N
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Description

2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a ureido group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps. One common approach is the reaction of 2-(trifluoromethyl)aniline with an appropriate isocyanate to form the ureido intermediate. This intermediate is then coupled with a but-2-yn-1-yl derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The ureido group may form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzeneboronic acid
  • N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide

Uniqueness

Compared to similar compounds, 2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the ureido and benzamide moieties provide opportunities for hydrogen bonding and other interactions with biological targets .

Properties

IUPAC Name

2-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)14-8-2-3-9-15(14)25-18(27)24-11-5-6-12-28-16-10-4-1-7-13(16)17(23)26/h1-4,7-10H,11-12H2,(H2,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEILORZLDAMYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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